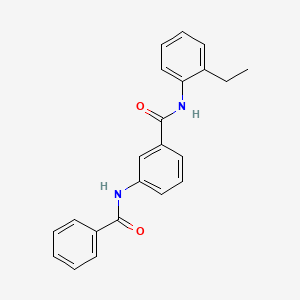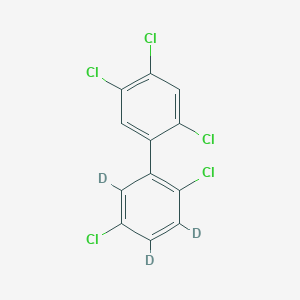
2,2',4,5,5'-Pentachlorobiphenyl-3',4',6'-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’,4,5,5’-Pentachlorobiphenyl-3’,4’,6’-d3 is a deuterium-labeled derivative of 2,2’,4,5,5’-Pentachlorobiphenyl. This compound is part of the polychlorinated biphenyls (PCBs) family, which are synthetic organic chemicals with multiple chlorine atoms attached to biphenyl, a molecule composed of two benzene rings. The deuterium labeling is used to trace and study the compound’s behavior in various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,4,5,5’-Pentachlorobiphenyl-3’,4’,6’-d3 typically involves the deuteration of 2,2’,4,5,5’-Pentachlorobiphenyl. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This can be achieved through various methods, including catalytic exchange reactions or the use of deuterated reagents. The specific reaction conditions, such as temperature, pressure, and catalysts, depend on the chosen method of deuteration.
Industrial Production Methods
Industrial production of deuterium-labeled compounds like 2,2’,4,5,5’-Pentachlorobiphenyl-3’,4’,6’-d3 is typically carried out in specialized facilities equipped to handle isotopic labeling. These facilities use advanced techniques to ensure high purity and consistent labeling of the compound. The production process involves multiple steps, including the synthesis of the parent compound, deuteration, purification, and quality control to meet research-grade standards.
Análisis De Reacciones Químicas
Types of Reactions
2,2’,4,5,5’-Pentachlorobiphenyl-3’,4’,6’-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can remove chlorine atoms, leading to less chlorinated biphenyls.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can facilitate substitution reactions.
Major Products Formed
Oxidation: Hydroxylated biphenyls.
Reduction: Less chlorinated biphenyls.
Substitution: Biphenyls with different functional groups replacing chlorine atoms.
Aplicaciones Científicas De Investigación
2,2’,4,5,5’-Pentachlorobiphenyl-3’,4’,6’-d3 is used in various scientific research applications, including:
Chemistry: Studying the behavior and reactivity of polychlorinated biphenyls.
Biology: Investigating the biological effects and metabolism of PCBs in living organisms.
Medicine: Understanding the toxicological impact of PCBs and their potential role in diseases.
Industry: Developing methods for detecting and quantifying PCBs in environmental samples.
Mecanismo De Acción
The mechanism of action of 2,2’,4,5,5’-Pentachlorobiphenyl-3’,4’,6’-d3 involves its interaction with biological molecules and pathways. PCBs are known to bind to the aryl hydrocarbon receptor (AhR), a transcription factor that regulates the expression of genes involved in xenobiotic metabolism. Upon binding to AhR, the compound can activate or inhibit the expression of various enzymes, leading to changes in cellular processes and potential toxic effects.
Comparación Con Compuestos Similares
Similar Compounds
2,2’,4,5,5’-Pentachlorobiphenyl: The non-deuterated parent compound.
2,3,4,5,6-Pentachlorobiphenyl: Another pentachlorinated biphenyl with a different chlorine substitution pattern.
2,3’,4,4’,5-Pentachlorobiphenyl: A similar compound with chlorine atoms in different positions.
Uniqueness
2,2’,4,5,5’-Pentachlorobiphenyl-3’,4’,6’-d3 is unique due to its deuterium labeling, which allows for precise tracking and analysis in scientific studies. This labeling provides valuable insights into the compound’s pharmacokinetics, metabolism, and environmental behavior, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C12H5Cl5 |
|---|---|
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
1,4-dichloro-2,3,5-trideuterio-6-(2,4,5-trichlorophenyl)benzene |
InChI |
InChI=1S/C12H5Cl5/c13-6-1-2-9(14)7(3-6)8-4-11(16)12(17)5-10(8)15/h1-5H/i1D,2D,3D |
Clave InChI |
LAHWLEDBADHJGA-CBYSEHNBSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1Cl)[2H])C2=CC(=C(C=C2Cl)Cl)Cl)Cl)[2H] |
SMILES canónico |
C1=CC(=C(C=C1Cl)C2=CC(=C(C=C2Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-N-hydroxy-3-[1-(4-methoxyphenyl)sulfonyl-2,3-dihydropyrrolo[2,3-b]pyridin-5-yl]prop-2-enamide](/img/structure/B12406602.png)

![(2R,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12406607.png)

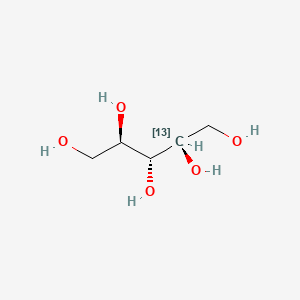


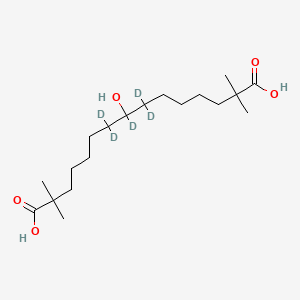
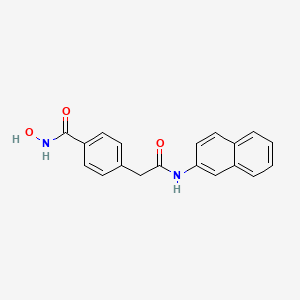

![4-[[(2R,3S,4S,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-5-(2,2-dimethylpropyl)-4-[(pyridin-4-ylmethylamino)methyl]pyrrolidine-2-carbonyl]amino]-3-methoxybenzoic acid](/img/structure/B12406668.png)
![(2S)-N-[[4-[[3-(cyclohexylamino)propylamino]methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-(pyridin-2-ylmethylamino)pentanamide](/img/structure/B12406673.png)
![(2S,3R,4S,5S,6R)-2-deuterio-2-[(2R,3R,4S,5S,6R)-2-deuterio-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12406677.png)
